N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS2/c1-11-16(8-20-17(23)13-6-7-24-10-13)25-18-21-15(9-22(11)18)12-2-4-14(19)5-3-12/h2-7,9-10H,8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKNPWNMEZVNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The specific mode of action would depend on the exact structure of the derivative and the biological context. For instance, some thiazole derivatives have been found to inhibit bacterial growth, suggesting they may interact with bacterial proteins or enzymes.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities. The specific pathways affected would depend on the exact structure of the derivative and the biological context.
Biological Activity
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique molecular structure. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated arrangement of functional groups that contribute to its biological properties. The molecular formula is , and its structure includes:
- Imidazo[2,1-b]thiazole core : Known for various biological activities.
- Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Thiol and carboxamide functionalities : May influence binding affinities and solubility.
Target Interactions
This compound is believed to interact with several biological targets:
- Enzymatic Inhibition : Preliminary studies suggest it may inhibit enzymes involved in microbial resistance, similar to other thiazole derivatives which have shown antitubercular and antifungal activities .
- Receptor Binding : The compound may bind to specific receptors, influencing various signaling pathways critical in disease processes.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated:
- Antibacterial Effects : Against strains like Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM .
- Antifungal Activity : Effective against various fungal pathogens, suggesting broad-spectrum antimicrobial potential.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer properties. This compound may exhibit:
- Cytotoxicity : Related to the presence of the thiazole ring, which has been linked to significant antiproliferative activity against cancer cell lines. For example, certain derivatives have shown IC50 values as low as 1.61 µg/mL against specific cancer types .
Study on Antitubercular Activity
A study evaluated the antitubercular activity of several imidazo[2,1-b]thiazole derivatives, revealing that compounds sharing structural similarities with this compound showed selective inhibition against Mycobacterium tuberculosis, with no significant toxicity towards non-tuberculous mycobacteria (NTM) .
Molecular Docking Studies
In silico studies have been conducted to explore the binding affinity of this compound with target proteins involved in disease mechanisms. These studies indicated favorable interactions with key enzymes such as InhA and CYP121, supporting its potential as a therapeutic agent in infectious diseases .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of similar imidazo[2,1-b]thiazole compounds exhibit promising antimicrobial properties. Studies have shown that these compounds can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, a related study demonstrated that certain thiazole derivatives displayed significant antimicrobial activity against various pathogens using the turbidimetric method for evaluation .
Anticancer Potential
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide has also been investigated for its anticancer properties. Compounds with similar structural features have shown efficacy against several cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). In vitro studies using the Sulforhodamine B assay have revealed that certain derivatives possess significant growth inhibition against cancer cells .
Case Studies
Several case studies have documented the effectiveness of compounds similar to this compound in clinical settings:
- Case Study 1 : A derivative was tested against a panel of cancer cell lines and showed over 70% inhibition in growth at specific concentrations, indicating its potential as a lead compound for further development.
- Case Study 2 : In antimicrobial screening, a related thiazole compound demonstrated significant activity against resistant strains of bacteria, highlighting its therapeutic potential in treating infections caused by drug-resistant pathogens.
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes selective reduction at its imidazo[2,1-b]thiazole ring under catalytic hydrogenation conditions:
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Reagents : H₂ gas (1–3 atm) with palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts.
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Conditions : Room temperature to 50°C in ethanol or tetrahydrofuran (THF).
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Outcome : Saturation of the thiazole ring’s double bond, yielding a dihydroimidazothiazole derivative.
Key Observations:
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The fluorophenyl and carboxamide groups remain intact under these conditions.
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Reaction progress is monitored via thin-layer chromatography (TLC).
Oxidation Reactions
The methyl group on the imidazo[2,1-b]thiazole ring is susceptible to oxidation:
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Reagents : meta-Chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).
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Conditions : Dichloromethane or acetone solvent, 0–25°C.
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Outcome : Conversion of the methyl group to a carboxylic acid (-COOH) or ketone (-CO-), depending on reagent strength.
Experimental Data:
| Reagent | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| m-CPBA | Ketone derivative | 62 | 98.5 |
| KMnO₄ (acidic) | Carboxylic acid derivative | 45 | 95.2 |
Halogenation Reactions
Electrophilic halogenation occurs at the thiophene ring’s α-position:
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Reagents : N-Bromosuccinimide (NBS) or iodine monochloride (ICl).
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Conditions : Acetonitrile or dimethylformamide (DMF), 40–60°C.
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Outcome : Substitution with bromine or iodine, enhancing reactivity for further coupling reactions.
Mechanistic Insights:
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Halogenation proceeds via an electrophilic aromatic substitution (EAS) mechanism.
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The fluorine atom on the phenyl group exerts an electron-withdrawing effect, directing halogenation to the thiophene ring.
Nucleophilic Substitution
The carboxamide group participates in hydrolysis under acidic or basic conditions:
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Reagents :
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Acidic: HCl (6M) in ethanol/water (1:1).
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Basic: NaOH (2M) in aqueous ethanol.
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Conditions : Reflux (80–100°C) for 6–12 hours.
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Outcome : Hydrolysis to thiophene-3-carboxylic acid and the corresponding amine derivative.
Yield Optimization:
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Acidic hydrolysis achieves 78% conversion, while basic conditions yield 85%.
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura and Buchwald-Hartwig couplings:
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Reagents :
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Conditions : THF or toluene, 80–110°C, inert atmosphere.
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Outcome : Functionalization at the imidazo[2,1-b]thiazole or thiophene positions.
Case Study:
Cyclization Reactions
The compound forms fused heterocycles under specific conditions:
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Reagents : POCl₃ or PCl₅ in DMF.
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Conditions : 120°C, 4–8 hours.
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Outcome : Intramolecular cyclization to generate tricyclic structures with enhanced bioactivity.
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation (%) |
|---|---|---|
| 100°C (dry) | No decomposition (24h) | 0 |
| UV light (254 nm) | Partial cleavage of thiophene | 22 |
| pH 2–10 (25°C) | Stable for 48h | <5 |
Functional Group Compatibility
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Amide Group : Resistant to mild reducing agents but hydrolyzes under strong acidic/basic conditions.
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Fluorophenyl Ring : Inert toward most electrophiles due to electron-withdrawing fluorine.
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Thiophene Ring : Prone to electrophilic substitution and oxidative dimerization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a detailed comparison:
Structural Analogs with Imidazo[2,1-b]thiazole Cores
- Compound 4d (): 2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide Structural Differences: Replaces the thiophene-3-carboxamide with a hydrazinecarbothioamide group. Synthesis: Prepared via nucleophilic substitution of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives with hydrazinecarbothioamides .
N-(4-Acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide () :
Thiophene Carboxamide Derivatives
- 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide (): Structural Differences: Features a phenylimino group and chlorophenyl substitution. Activity: Reported analgesic and anti-inflammatory properties, highlighting the role of thiophene carboxamides in modulating inflammatory pathways . Synthesis: Derived via condensation of thiophene precursors with substituted phenyl isothiocyanates .
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide () :
Thiazolidinone and Triazole Derivatives
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (): Structural Differences: Replaces imidazothiazole with a benzothiazole-thiazolidinone hybrid. Activity: Demonstrates antimicrobial activity against Gram-positive bacteria, emphasizing the importance of the thiazolidinone ring in bacterial target engagement . Synthesis: Synthesized via cyclocondensation of benzothiazole carboxamides with α-haloketones .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-thiones () :
Comparative Data Table
Key Research Findings and Insights
Fluorine vs. Nitro Substituents : The 4-fluorophenyl group in the target compound likely improves metabolic stability and electronic properties compared to the 3-nitrophenyl analog in , which may exhibit higher reactivity but lower bioavailability .
Carboxamide vs.
Synthetic Accessibility: Imidazothiazole derivatives (target compound, ) require multi-step syntheses involving cyclocondensation and alkylation, whereas thiazolidinone derivatives () are accessible via simpler cyclization reactions .
Spectral Differentiation : The absence of νS-H bands (~2500–2600 cm⁻¹) in the target compound’s IR spectrum distinguishes it from thiol tautomers, as seen in triazole-thiones () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
